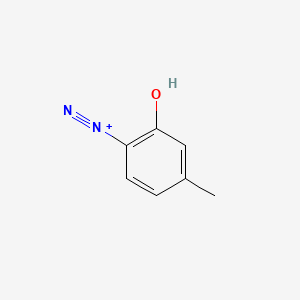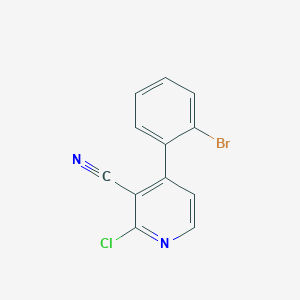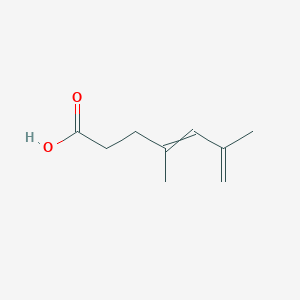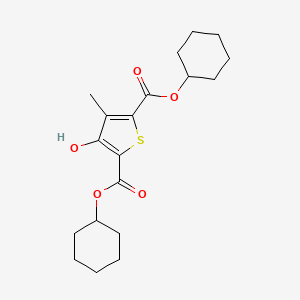
Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate is an organic compound with the molecular formula C20H26O4S It is a derivative of thiophene, a sulfur-containing heterocycle, and features two cyclohexyl groups attached to the carboxylate functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate typically involves the esterification of 3-hydroxy-4-methylthiophene-2,5-dicarboxylic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Formation of dicyclohexyl 3-oxo-4-methylthiophene-2,5-dicarboxylate.
Reduction: Formation of dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarbinol.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexyl phthalate: Similar in structure but lacks the thiophene ring.
Dicyclohexyl 3-hydroxythiophene-2,5-dicarboxylate: Similar but without the methyl group on the thiophene ring.
Dicyclohexyl 4-methylthiophene-2,5-dicarboxylate: Similar but without the hydroxyl group.
Uniqueness
Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate is unique due to the presence of both hydroxyl and methyl groups on the thiophene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89630-04-6 |
|---|---|
Molekularformel |
C19H26O5S |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C19H26O5S/c1-12-15(20)17(19(22)24-14-10-6-3-7-11-14)25-16(12)18(21)23-13-8-4-2-5-9-13/h13-14,20H,2-11H2,1H3 |
InChI-Schlüssel |
NCKDNXDHPJYNSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1O)C(=O)OC2CCCCC2)C(=O)OC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


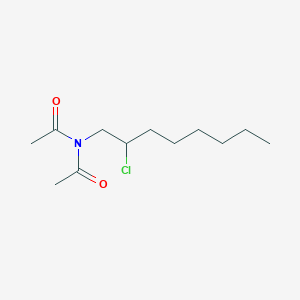
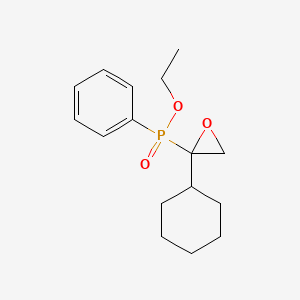

![(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine](/img/structure/B14395749.png)
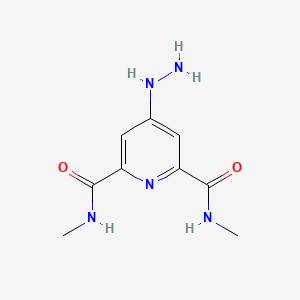
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
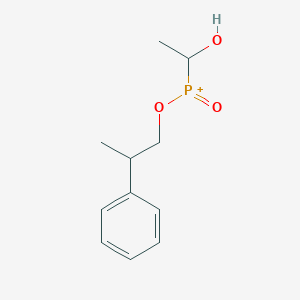
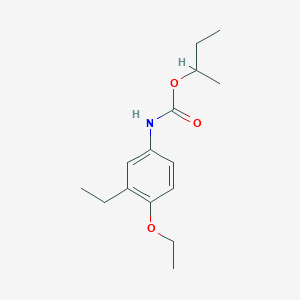
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)

![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
